molecular formula C11H11F3O B14807164 trans-2-(3,4,5-Trifluorophenyl)cyclopentanol

trans-2-(3,4,5-Trifluorophenyl)cyclopentanol

Cat. No.: B14807164
M. Wt: 216.20 g/mol
InChI Key: CMEDCFNGNXXZJI-UHFFFAOYSA-N
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Description

trans-2-(3,4,5-Trifluorophenyl)cyclopentanol: is a chemical compound with the molecular formula C11H11F3O and a molecular weight of 216.2 g/mol . It is characterized by the presence of a cyclopentanol ring substituted with a trifluorophenyl group at the trans-2 position. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4,5-Trifluorophenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3,4,5-trifluorophenylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including the use of Grignard reagents and subsequent purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3,4,5-Trifluorophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry: trans-2-(3,4,5-Trifluorophenyl)cyclopentanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of trans-2-(3,4,5-Trifluorophenyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

  • trans-2-(3,4-Difluorophenyl)cyclopentanol
  • trans-2-(3,5-Difluorophenyl)cyclopentanol
  • trans-2-(3,4,5-Trichlorophenyl)cyclopentanol

Comparison: trans-2-(3,4,5-Trifluorophenyl)cyclopentanol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical properties and biological activities. The trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability compared to its difluorinated or chlorinated analogs .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H11F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7,10,15H,1-3H2

InChI Key

CMEDCFNGNXXZJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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